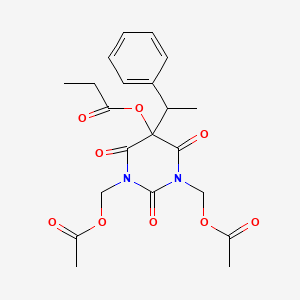![molecular formula C11H8O B13962490 8H-Indeno[4,5-B]furan CAS No. 4934-00-3](/img/structure/B13962490.png)
8H-Indeno[4,5-B]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Indeno[4,5-B]furan is a heterocyclic compound characterized by a fused ring structure that includes both indene and furan moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indeno[4,5-B]furan typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, followed by Friedel-Crafts acylation and catalytic hydrogenolysis debromination . Another method includes the ozonolysis of 6-hydroxy-7-allyl-indan-1-one in the presence of methanol, followed by reduction to form the desired compound .
Industrial Production Methods: Industrial production of this compound aims to optimize yield and reduce the number of reaction steps. A simplified and cost-efficient process involves the use of organic solvents such as methanol, ethanol, and isopropanol for ozonolysis, followed by reduction in the presence of methanol .
Chemical Reactions Analysis
Types of Reactions: 8H-Indeno[4,5-B]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the furan ring, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8H-Indeno[4,5-B]furan varies depending on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of compounds that target melatonin receptors, thereby influencing sleep-wake cycles . Its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
2H-Indeno[4,5-B]furan: Shares a similar fused ring structure but differs in the position of the double bond.
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: Another related compound with a similar core structure but different functional groups.
Uniqueness: 8H-Indeno[4,5-B]furan stands out due to its unique combination of indene and furan rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
4934-00-3 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
8H-cyclopenta[g][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h1-2,4-7H,3H2 |
InChI Key |
GLLGIRWEYMVHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C3=C(C=C2)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)
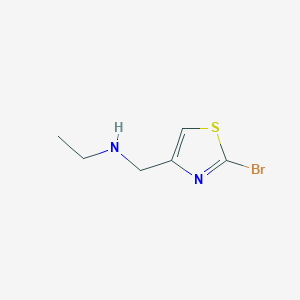
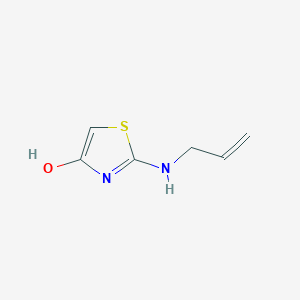
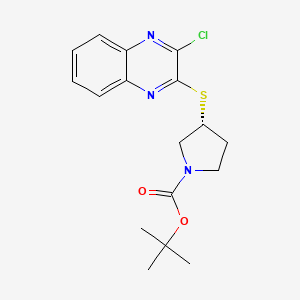
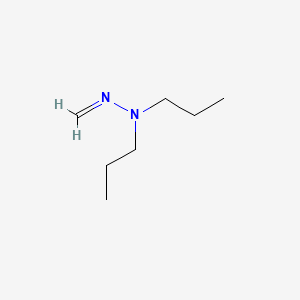

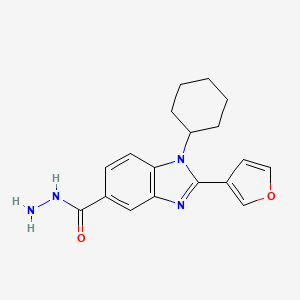
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
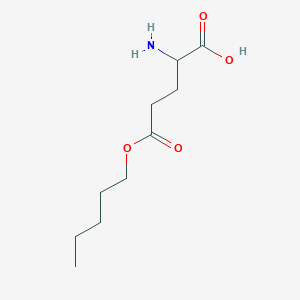
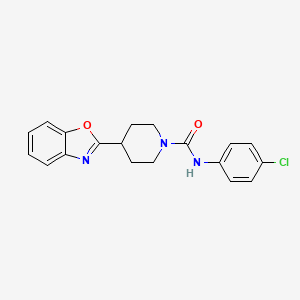
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)

